1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine
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Overview
Description
1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine is a chemical compound with the molecular formula C12H24N4O3 and a molecular weight of 272.34 g/mol . It is a piperazine derivative that contains a tert-butoxycarbonyl (Boc) protecting group and a hydrazinyl-oxopropyl moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine typically involves the following steps:
Protection of Piperazine: The piperazine ring is first protected with a tert-butoxycarbonyl (Boc) group to form 1-Boc-piperazine.
Introduction of Hydrazinyl-Oxopropyl Group: The protected piperazine is then reacted with a suitable hydrazine derivative and an oxopropyl group under controlled conditions to form the desired compound.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxopropyl group can be reduced to form alcohol derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The oxopropyl group can interact with various receptors and signaling pathways, affecting cellular processes .
Comparison with Similar Compounds
1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine can be compared with other similar compounds, such as:
1-Boc-4-(3-hydroxypropyl)piperazine: This compound has a hydroxypropyl group instead of a hydrazinyl-oxopropyl group, leading to different reactivity and applications.
1-Boc-4-(3-aminopropyl)piperazine: This compound has an aminopropyl group, which affects its chemical properties and biological activity.
Properties
Molecular Formula |
C12H24N4O3 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl 4-(3-hydrazinyl-3-oxopropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N4O3/c1-12(2,3)19-11(18)16-8-6-15(7-9-16)5-4-10(17)14-13/h4-9,13H2,1-3H3,(H,14,17) |
InChI Key |
MBYNEXTUNOZKGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC(=O)NN |
Origin of Product |
United States |
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